molecular formula C13H16 B14683574 7-Phenylbicyclo[2.2.1]heptane CAS No. 24892-78-2

7-Phenylbicyclo[2.2.1]heptane

Katalognummer: B14683574
CAS-Nummer: 24892-78-2
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: VCNXHLSPJCDICN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Phenylbicyclo[221]heptane is a bicyclic compound characterized by a phenyl group attached to the seventh position of the bicyclo[221]heptane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common approach is the reaction of cyclopentadiene with phenyl-substituted dienophiles under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature can vary, but it is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction rate and selectivity. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Phenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenyl group to a cyclohexyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to cyclohexylbicyclo[2.2.1]heptane.

    Substitution: Brominated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

7-Phenylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its rigid bicyclic structure.

Wirkmechanismus

The mechanism of action of 7-Phenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity. Additionally, the bicyclic framework provides structural rigidity, which can enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

    7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework, leading to different chemical properties and reactivity.

    Bicyclo[2.2.1]heptane: Lacks the phenyl group, resulting in a simpler structure with different chemical behavior.

    7-Phenylbicyclo[3.2.1]octane: A larger bicyclic compound with an additional carbon atom, affecting its steric and electronic properties.

Uniqueness: 7-Phenylbicyclo[2.2.1]heptane is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This compound’s rigid bicyclic structure combined with the aromatic phenyl group makes it a versatile intermediate in organic synthesis and a valuable molecule in various research applications.

Eigenschaften

CAS-Nummer

24892-78-2

Molekularformel

C13H16

Molekulargewicht

172.27 g/mol

IUPAC-Name

7-phenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C13H16/c1-2-4-10(5-3-1)13-11-6-7-12(13)9-8-11/h1-5,11-13H,6-9H2

InChI-Schlüssel

VCNXHLSPJCDICN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC1C2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.